(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid Aldehydo-D-galacturonate, also known as D-galacturonic acid, belongs to the class of organic compounds known as glucuronic acid derivatives. Glucuronic acid derivatives are compounds containing a glucuronic acid moiety (or a derivative), which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid. Aldehydo-D-galacturonate is soluble (in water) and a weakly acidic compound (based on its pKa). Aldehydo-D-galacturonate has been primarily detected in feces. Within the cell, aldehydo-D-galacturonate is primarily located in the cytoplasm. Aldehydo-D-galacturonate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, aldehydo-D-galacturonate can be found in a number of food items such as cocoa bean, wild celery, sunflower, and okra. This makes aldehydo-D-galacturonate a potential biomarker for the consumption of these food products.
Aldehydo-D-galacturonic acid is a D-galacturonic acid. It is a conjugate acid of an aldehydo-D-galacturonate.
Brand Name: Vulcanchem
CAS No.: 685-73-4
VCID: VC0021497
InChI: InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)
SMILES: C(=O)C(C(C(C(C(=O)O)O)O)O)O
Molecular Formula: C6H10O7
Molecular Weight: 194.14 g/mol

(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid

CAS No.: 685-73-4

Main Products

VCID: VC0021497

Molecular Formula: C6H10O7

Molecular Weight: 194.14 g/mol

(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid - 685-73-4

CAS No. 685-73-4
Product Name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid
Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
IUPAC Name 2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Standard InChI InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)
Standard InChIKey IAJILQKETJEXLJ-RSJOWCBRSA-N
Isomeric SMILES C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O
SMILES C(=O)C(C(C(C(C(=O)O)O)O)O)O
Canonical SMILES C(=O)C(C(C(C(C(=O)O)O)O)O)O
Melting Point 165.5 °C
Physical Description Solid
Description Aldehydo-D-galacturonate, also known as D-galacturonic acid, belongs to the class of organic compounds known as glucuronic acid derivatives. Glucuronic acid derivatives are compounds containing a glucuronic acid moiety (or a derivative), which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid. Aldehydo-D-galacturonate is soluble (in water) and a weakly acidic compound (based on its pKa). Aldehydo-D-galacturonate has been primarily detected in feces. Within the cell, aldehydo-D-galacturonate is primarily located in the cytoplasm. Aldehydo-D-galacturonate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, aldehydo-D-galacturonate can be found in a number of food items such as cocoa bean, wild celery, sunflower, and okra. This makes aldehydo-D-galacturonate a potential biomarker for the consumption of these food products.
Aldehydo-D-galacturonic acid is a D-galacturonic acid. It is a conjugate acid of an aldehydo-D-galacturonate.
Synonyms (D)-galacturonic acid
(DL)-galacturonic acid
D-galacturonic acid
DL-galacturonic acid
galacturonic acid
galacturonic acid, (alpha-D)-isomer
galacturonic acid, (D)-isomer
galacturonic acid, calcium, sodium salt, (D)-isomer
galacturonic acid, D-
galacturonic acid, DL-
galacturonic acid, monosodium salt, (D)-isome
Reference 1: Kuivanen J, Penttilä M, Richard P. Metabolic engineering of the fungal
D-galacturonate pathway for L-ascorbic acid production. Microb Cell Fact. 2015
Jan 8;14:2. doi: 10.1186/s12934-014-0184-2. PubMed PMID: 25566698; PubMed Central
PMCID: PMC4299797.


2: Sloothaak J, Schilders M, Schaap PJ, de Graaff LH. Overexpression of the
Aspergillus niger GatA transporter leads to preferential use of D-galacturonic
acid over D-xylose. AMB Express. 2014 Aug 23;4:66. doi:
10.1186/s13568-014-0066-3. eCollection 2014. PubMed PMID: 25177540; PubMed
Central PMCID: PMC4143577.


3: Wegener S, Bornik MA, Kroh LW. D-Galacturonic Acid: A Highly Reactive Compound
in Nonenzymatic Browning. 2. Formation of Amino-Specific Degradation Products. J
Agric Food Chem. 2015 Jul 22;63(28):6457-65. doi: 10.1021/acs.jafc.5b01121. Epub
2015 Jul 9. PubMed PMID: 26111613.


4: Zhang L, van Kan JA. Botrytis cinerea mutants deficient in D-galacturonic acid
catabolism have a perturbed virulence on Nicotiana benthamiana and Arabidopsis,
but not on tomato. Mol Plant Pathol. 2013 Jan;14(1):19-29. doi:
10.1111/j.1364-3703.2012.00825.x. Epub 2012 Sep 2. PubMed PMID: 22937823.


5: Biz A, Sugai-Guérios MH, Kuivanen J, Maaheimo H, Krieger N, Mitchell DA,
Richard P. The introduction of the fungal D-galacturonate pathway enables the
consumption of D-galacturonic acid by Saccharomyces cerevisiae. Microb Cell Fact.
2016 Aug 18;15(1):144. doi: 10.1186/s12934-016-0544-1. PubMed PMID: 27538689;
PubMed Central PMCID: PMC4990863.


6: Cybulska J, Brzyska A, Zdunek A, Woliński K. Simulation of force spectroscopy
experiments on galacturonic acid oligomers. PLoS One. 2014 Sep 17;9(9):e107896.
doi: 10.1371/journal.pone.0107896. eCollection 2014. PubMed PMID: 25229407;
PubMed Central PMCID: PMC4168238.


7: Bornik MA, Kroh LW. D-Galacturonic acid as a highly reactive compound in
nonenzymatic browning. 1. Formation of browning active degradation products. J
Agric Food Chem. 2013 Apr 10;61(14):3494-500. doi: 10.1021/jf303855s. Epub 2013
Mar 26. PubMed PMID: 23495718.
PubChem Compound 152867
Last Modified Nov 11 2021
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